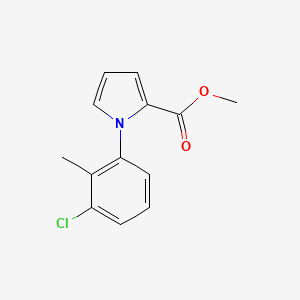

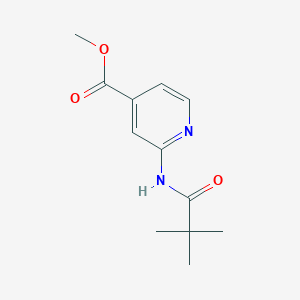

8-溴-4-羟基-2-苯基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Bromo-4-hydroxy-2-phenylquinoline is a derivative of hydroxyquinoline, a compound that has been extensively studied due to its versatile applications in various fields of chemistry and medicine. Hydroxyquinoline derivatives are known for their ability to chelate metal ions and have been utilized in analytical chemistry, supramolecular chemistry, and as chemosensors for metal ions . They also exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, and have been investigated for their potential in treating neurodegenerative disorders .

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives can involve various strategies, including the functionalization of the quinoline scaffold with different substituents to enhance desired properties. For instance, the synthesis of photolabile protecting groups based on brominated hydroxyquinoline has been described, highlighting the compound's efficiency and sensitivity to multiphoton-induced photolysis . Additionally, the synthesis of glycoconjugates of hydroxyquinoline has been developed to improve pharmacokinetic properties and biological activity . The synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to 8-bromo-4-hydroxy-2-phenylquinoline, involves the formation of a bromonium ylide intermediate, indicating the potential for complex synthetic pathways in the creation of brominated hydroxyquinoline derivatives .

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives can significantly influence their properties and applications. For example, the steric configuration and the linking group between the hydroxyquinoline moiety and other subunits, such as boron-dipyrromethene, affect the fluorescence properties of the compounds . The crystal structures of certain hydroxyquinoline derivatives have been determined, revealing non-planar geometries and the existence of various tautomeric forms . These structural insights are crucial for understanding the reactivity and interaction of these compounds with biological targets or metal ions.

Chemical Reactions Analysis

Hydroxyquinoline derivatives participate in a variety of chemical reactions, primarily due to their metal chelation properties and ability to form hydrogen bonds. For instance, the formation of a lamellar structure through hydrogen bonding has been observed with the 8-hydroxyquinoline salt of pyromellitic acid . The metal chelation properties are also leveraged in the development of fluorescent chemosensors, where the presence of transition metal ions can lead to significant fluorescence enhancement . Moreover, the coordination chemistry of hydroxyquinoline with various metals has been explored to create complexes with diverse geometries and enhanced biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromo-4-hydroxy-2-phenylquinoline and related compounds are influenced by their molecular structure. The solubility, fluorescence, and quantum efficiency of these compounds are important for their applications as caging groups or fluorescent sensors . The pH-sensing properties of hydroxyquinoline-substituted compounds demonstrate their responsiveness to environmental changes, which is valuable for sensor development . Additionally, the corrosion inhibition properties of hydroxyquinoline derivatives on mild steel in acidic conditions have been studied, combining experimental and computational approaches to understand their effectiveness and adsorption behavior .

科学研究应用

合成和抗增殖评估

已探索 4-苯胺基-8-羟基-2-苯基喹啉衍生物的合成和评估其抗增殖活性。这些化合物对结肠癌和乳腺癌等实体癌细胞系显示出有希望的结果。这些衍生物的抗增殖活性表明,喹啉环上的取代基位置显着影响其功效。特别是,具有羟基 (OH) 取代基的化合物已证明比其甲氧基 (OMe) 对应物具有更高的效力,表明供氢取代基有利于抗增殖活性。这一发现突出了 8-羟基喹啉衍生物作为抗有丝分裂剂的潜力,诱导特定阶段的细胞周期停滞 (Yeh-long Chen 等人,2006)。

对多光子激发敏感的光敏保护基团

8-溴-7-羟基喹啉已被用作羧酸的新型光敏保护基团。与其他光敏基团相比,该化合物表现出更高的单光子量子效率,并且对体内多光子诱导的光解足够敏感。其增加的溶解性和低荧光使其特别适用于笼罩生物信使,展示了其在生物和医学研究应用中的潜力 (O. Fedoryak & T. M. Dore, 2002)。

水溶液中的共振拉曼表征

对 8-溴-7-羟基喹啉笼罩乙酸盐在不同溶液中的共振拉曼表征提供了对该化合物在水溶液中基态物质形式的见解。这项研究有助于理解 8-溴-7-羟基喹啉衍生物的性质和行为,为光化学的进一步研究和设计用于各种科学应用的光敏化合物的潜在应用提供了基础 (H. An 等人,2009)。

金属配合物的体外细胞毒性研究

8-羟基喹啉衍生的对卤代 N4-苯基取代的硫代氨基甲酰腙及其金属配合物对乳腺癌细胞系表现出显着的体外细胞毒性活性。与裸配体相比,金属配合物中抗增殖活性的增强表明这些化合物在癌症治疗中的潜力。该研究证明了金属-配体相互作用在增强喹啉衍生物的治疗功效中的重要性,为新型抗癌剂的开发开辟了途径 (Avinash Kotian 等人,2021)。

腐蚀抑制研究

已合成新型 8-羟基喹啉衍生物并评估了其在酸性介质中对低碳钢的腐蚀抑制效率。这些研究有助于理解喹啉衍生物对腐蚀的保护机制,突出了它们作为工业应用中腐蚀抑制剂的潜力。这些研究的发现为基于 8-羟基喹啉衍生物的设计和开发更有效的腐蚀抑制剂提供了有价值的见解 (M. Rbaa 等人,2018)。

安全和危害

作用机制

Target of Action

8-Bromo-4-hydroxy-2-phenylquinoline is a type of quinolone, a class of compounds known for their antibacterial properties . The primary targets of quinolones are the bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Quinolones interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription, leading to cell death .

Biochemical Pathways

It is known that quinolones can interfere with the bacterial dna synthesis pathway . By inhibiting DNA gyrase and topoisomerase IV, quinolones prevent the relaxation and separation of supercoiled DNA, which is a critical step in DNA replication .

Pharmacokinetics

Quinolones as a class are known for their good oral bioavailability and broad tissue distribution . They are metabolized in the liver and excreted primarily through the kidneys .

Result of Action

The result of the action of 8-Bromo-4-hydroxy-2-phenylquinoline is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA replication, which is a vital process for bacterial survival and proliferation .

Action Environment

The action of 8-Bromo-4-hydroxy-2-phenylquinoline, like other quinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its absorption and distribution . Additionally, the presence of divalent cations such as magnesium and calcium can interfere with the activity of quinolones .

属性

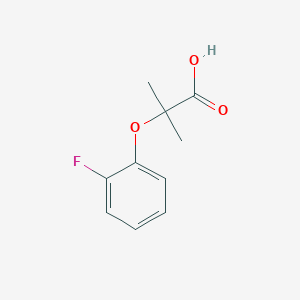

IUPAC Name |

8-bromo-2-phenyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMOSSSZBKQCEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590588 |

Source

|

| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-4-hydroxy-2-phenylquinoline | |

CAS RN |

927800-73-5 |

Source

|

| Record name | 8-Bromo-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。